molecular formula C15H12N2O5 B11504692 5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B11504692
M. Wt: 300.27 g/mol
InChI Key: UWIGYBHUFTYNNA-UHFFFAOYSA-N
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Description

5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid typically involves the reaction of 2-aminobenzoic acid with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoisophthalic acid: Similar structure but lacks the 2-aminophenyl group.

    5-Hydroxyisophthalic acid: Contains a hydroxyl group instead of an amino group.

    2-Aminoterephthalic acid: Similar structure but with different substitution patterns.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

5-[(2-aminobenzoyl)amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H12N2O5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,16H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

UWIGYBHUFTYNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)N

Origin of Product

United States

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